3-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride
Overview
Description
3-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride, also known by its CAS number 1221722-89-9, is a chemical compound with the molecular formula C13H19ClN2O . It has a molecular weight of 254.76 .
Molecular Structure Analysis
The InChI code for 3-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride is 1S/C13H18N2O.ClH/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11;/h4-5,8-9,11H,1-3,6-7H2,(H3,14,15);1H . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Crystal Structure and Intramolecular Bonding
- The study by Boere et al. (2011) focused on related benzene-1-carboximidamides and highlighted the presence of strong intramolecular N-H...N hydrogen bonding and additional intermolecular hydrogen bonds in these compounds. Such structural insights can be vital for understanding the chemical behavior and potential applications of related compounds, including "3-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride" (Boere et al., 2011).
Catalytic Activities and Solvent Applications
- Hazra et al. (2016) discussed the synthesis and structural features of benzene-carboxylate copper polymers, including their application in catalyzing the oxidation of cyclohexane in an ionic liquid. This study showcases the potential catalytic roles of benzene-carboxylate structures, which could be extrapolated to similar chemical entities (Hazra et al., 2016).
Extraction and Separation Processes
- Salleh et al. (2019) explored the use of binary mixtures of ionic liquids for the extractive separation of benzene and cyclohexane. The study provided insights into the solvent properties and potential applications of such mixtures, which could be relevant when considering the solvent interactions of "3-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride" (Salleh et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-cyclohexyloxybenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11;/h4-5,8-9,11H,1-3,6-7H2,(H3,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMUHBKHXJLNFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=C2)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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